molecular formula C13H16F3NO3 B14191741 Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) CAS No. 918811-99-1

Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)

Katalognummer: B14191741
CAS-Nummer: 918811-99-1
Molekulargewicht: 291.27 g/mol
InChI-Schlüssel: FBNKTFIIMCRNME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a substituted phenylmethanamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) typically involves multiple steps, starting with the preparation of the cyclopropylmethoxyphenylmethanamine intermediate. This intermediate is then reacted with trifluoroacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites on proteins, leading to modulation of biological pathways. The cyclopropylmethoxyphenyl group can provide additional binding interactions, increasing the compound’s specificity and potency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoroacetic acid: A simpler compound with similar acidic properties but lacking the substituted phenylmethanamine group.

    Cyclopropylmethoxyphenylmethanamine: Lacks the trifluoroacetyl group but shares the phenylmethanamine structure.

Uniqueness

Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is unique due to the combination of the trifluoroacetyl group and the cyclopropylmethoxyphenylmethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

918811-99-1

Molekularformel

C13H16F3NO3

Molekulargewicht

291.27 g/mol

IUPAC-Name

[2-(cyclopropylmethoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H15NO.C2HF3O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;3-2(4,5)1(6)7/h1-4,9H,5-8,12H2;(H,6,7)

InChI-Schlüssel

FBNKTFIIMCRNME-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC=CC=C2CN.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.